2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid is a complex organic compound with the molecular formula C13H21NO4 It is characterized by the presence of an azetidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions. This step often involves the use of reagents such as diazomethane or Simmons-Smith reagents.
Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced to the nitrogen atom of the azetidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and cyclopropyl group contribute to its binding affinity and specificity. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in structure but lacks the cyclopropyl group.
2-(1-(tert-Butoxycarbonyl)azetidin-3-ylidene)acetic acid: Contains a double bond in place of the cyclopropyl group.
tert-Butyl 3-(2-cyclopropyl-2-oxoethyl)azetidine-1-carboxylate: Similar structure with variations in the acetic acid moiety.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid is unique due to the presence of both the azetidine ring and the cyclopropyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-cyclopropyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(7-14)10(11(15)16)8-4-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
FVPVVLQOJJDDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2CC2)C(=O)O |
Origin of Product |
United States |
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